molecular formula C8H13N3 B3096257 Propyl(pyrimidin-5-ylmethyl)amine CAS No. 1275458-06-4

Propyl(pyrimidin-5-ylmethyl)amine

Cat. No.: B3096257
CAS No.: 1275458-06-4
M. Wt: 151.21 g/mol
InChI Key: VQAHKRBNYDAKNM-UHFFFAOYSA-N
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Description

Propyl(pyrimidin-5-ylmethyl)amine is an organic compound that features a propyl group attached to a pyrimidine ring via a methylene bridge. This compound is part of the amine family, which is known for its nucleophilicity and basicity. Amines are widely used in organic synthesis and have significant applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl(pyrimidin-5-ylmethyl)amine typically involves the alkylation of pyrimidine derivatives. One common method is the reaction of pyrimidine-5-carbaldehyde with propylamine under reductive amination conditions. This process involves the use of reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propyl(pyrimidin-5-ylmethyl)amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidines, amides, and other nitrogen-containing heterocycles .

Scientific Research Applications

Propyl(pyrimidin-5-ylmethyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other functional materials

Mechanism of Action

The mechanism of action of Propyl(pyrimidin-5-ylmethyl)amine involves its interaction with various molecular targets. In biological systems, it may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. The compound’s ability to form hydrogen bonds and participate in nucleophilic attacks makes it a versatile agent in biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl(pyrimidin-5-ylmethyl)amine is unique due to its specific combination of a propyl group and a pyrimidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications requiring specific molecular interactions .

Properties

IUPAC Name

N-(pyrimidin-5-ylmethyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-3-9-4-8-5-10-7-11-6-8/h5-7,9H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAHKRBNYDAKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CN=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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